Isopropyl 2-(2,4-dichlorophenoxy)propionate
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Overview
Description
Isopropyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and chemical research .
Preparation Methods
The synthesis of isopropyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to achieve a high yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Isopropyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl 2-(2,4-dichlorophenoxy)propionate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on various biological systems, including its potential as a herbicide.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the formulation of agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism of action of isopropyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by disrupting the growth of plants through interference with essential biochemical pathways . The compound’s molecular targets include enzymes involved in the synthesis of amino acids and other vital compounds .
Comparison with Similar Compounds
Isopropyl 2-(2,4-dichlorophenoxy)propionate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Methyl 2-(2,4-dichlorophenoxy)propionate: Another ester derivative with comparable properties.
Ethyl 2-(2,4-dichlorophenoxy)propionate: Similar in structure but with different physical and chemical properties.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications .
Properties
CAS No. |
61961-10-2 |
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Molecular Formula |
C12H14Cl2O3 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
propan-2-yl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-7(2)16-12(15)8(3)17-11-5-4-9(13)6-10(11)14/h4-8H,1-3H3 |
InChI Key |
XHHBHDZZDQFOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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